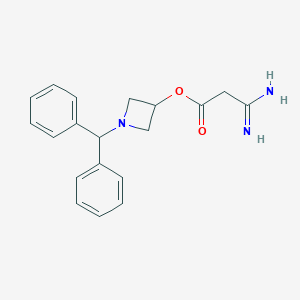
Atalantoflavona
Descripción general
Descripción
Atalantoflavone is a naturally occurring flavonoid compound found in various plants, including Erythrina sigmoidea. Atalantoflavone has been studied for its potential cytotoxic, antibacterial, and antiparasitic properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Atalantoflavone, a type of flavonoid , has been found to target multiple drug-resistant cancer cells . It has also shown activity against Trypanosoma cruzi and Leishmania amazonensis amastigotes .
Mode of Action
Atalantoflavone interacts with its targets, leading to various changes in the cells. The molecular docking study revealed interactions between Trypanosoma cruzi trypanothione reductase (TR) and atalantoflavone . It showed no effect on tr in vitro .
Biochemical Pathways
Atalantoflavone affects several biochemical pathways. It induces apoptosis in CCRF-CEM cells mediated by the activation of caspases 3/7, 8, and 9 . It also causes a breakdown of mitochondrial membrane potential (MMP) and an increase in reactive oxygen species (ROS) production .
Pharmacokinetics
Its cytotoxicity has been evaluated using the resazurin reduction assay . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
Atalantoflavone has shown cytotoxic activity against various cancer cell lines . It has also displayed antiprotozoal activities, with IC50 values ranging from 3.6 to 37.2 µm . In addition, it has been found to alter the mitochondrial membrane potential .
Action Environment
It’s worth noting that the compound’s structure could be chemically explored to develop more potent trypanocidal derivatives .
Análisis Bioquímico
Biochemical Properties
Atalantoflavone interacts with various biomolecules in biochemical reactions. It has been found to exhibit cytotoxicity against multi-factorial drug-resistant cancer cells
Cellular Effects
Atalantoflavone has shown significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis in cancer cells . This process is mediated by the loss of mitochondrial membrane potential and an increase in reactive oxygen species production .
Molecular Mechanism
Atalantoflavone exerts its effects at the molecular level through several mechanisms. It has been found to alter the mitochondrial membrane potential , which is a crucial aspect of cell function and survival. The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied.
Temporal Effects in Laboratory Settings
Current studies have shown that Atalantoflavone displays a dose-dependent depolarization of the mitochondrial membrane potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Atalantoflavone can be synthesized through the condensation of two flavonol precursors via enzymatic pathways. The preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Further details on the specific synthetic routes and reaction conditions are not extensively documented in the literature.
Industrial Production Methods
the compound can be isolated from natural sources such as Erythrina sigmoidea through extraction and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Atalantoflavone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving atalantoflavone include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired modification of the compound .
Major Products Formed
The major products formed from the reactions of atalantoflavone depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Comparación Con Compuestos Similares
Atalantoflavone is similar to other flavonoids such as abyssinone IV, neocyclomorusin, and sigmoidin I . it is unique in its specific structural features and biological activities:
Abyssinone IV: Another flavonoid with cytotoxic properties, but with different structural features and reactivity.
Neocyclomorusin: Similar in structure but exhibits selective cytotoxic activity against different cancer cell lines.
Sigmoidin I: An isoflavonoid with distinct biological activities compared to atalantoflavone.
Propiedades
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUHAZULDUVZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316885 | |
| Record name | Atalantoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Atalantoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
119309-02-3 | |
| Record name | Atalantoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119309-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atalantoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atalantoflavone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9PW4WPE82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Atalantoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
289 - 290 °C | |
| Record name | Atalantoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


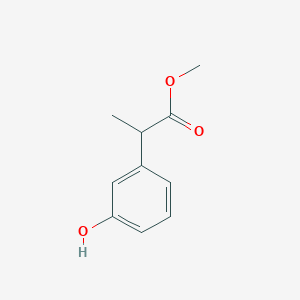
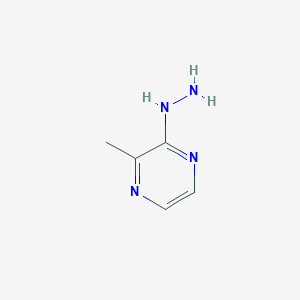
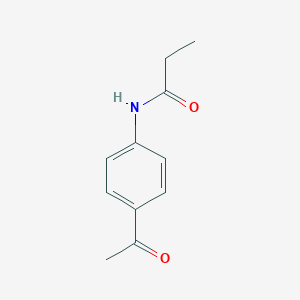

![Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate](/img/structure/B177847.png)
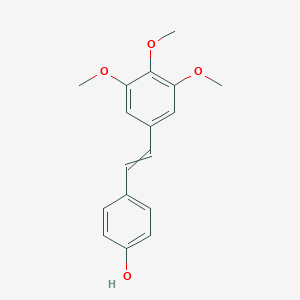
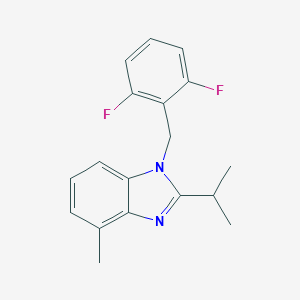
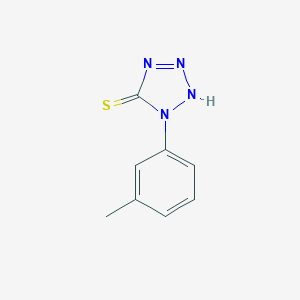

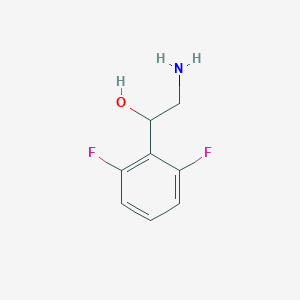
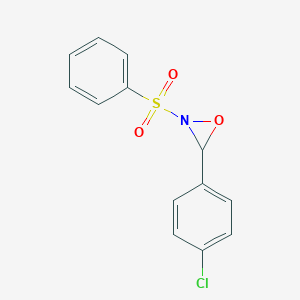
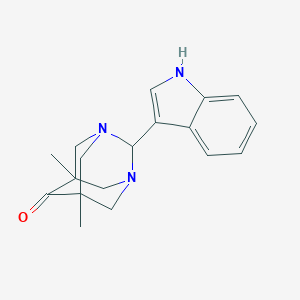
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid](/img/structure/B177863.png)
